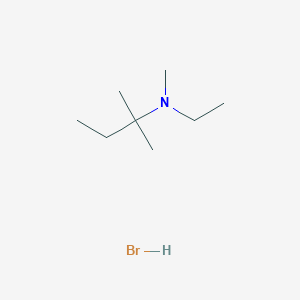
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is an organic compound with the molecular formula C8H20NBr It is a derivative of butylamine, characterized by the presence of dimethyl and ethyl groups attached to the nitrogen atom, and a hydrobromide salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide typically involves the alkylation of butylamine. One common method is the reaction of butylamine with ethyl bromide and dimethyl sulfate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetone, with the presence of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where butylamine, ethyl bromide, and dimethyl sulfate are fed into the reactor along with a base. The reaction mixture is then processed to separate the desired product from by-products and unreacted starting materials. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, and reduced to form secondary or tertiary amines.
Condensation Reactions: It can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or acetone.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butylamine: A simpler amine with a similar structure but lacking the dimethyl and ethyl groups.
N,N-Dimethylbutylamine: Similar structure but without the ethyl group.
Ethylbutylamine: Similar structure but without the dimethyl groups.
Uniqueness
2-Butylamine, N,2-dimethyl-N-ethyl-, hydrobromide is unique due to the presence of both dimethyl and ethyl groups attached to the nitrogen atom, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
33326-94-2 |
|---|---|
Molecular Formula |
C8H20BrN |
Molecular Weight |
210.16 g/mol |
IUPAC Name |
N-ethyl-N,2-dimethylbutan-2-amine;hydrobromide |
InChI |
InChI=1S/C8H19N.BrH/c1-6-8(3,4)9(5)7-2;/h6-7H2,1-5H3;1H |
InChI Key |
CETKOUIKQTYLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)N(C)CC.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















